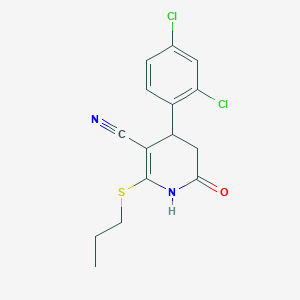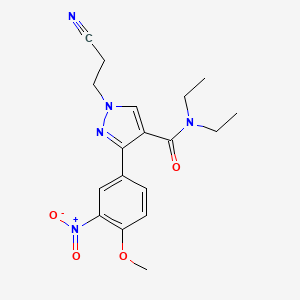
N-allyl-N'-(2-chlorobenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(2-chlorobenzyl)ethanediamide, also known as ACEA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects. In
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that N-allyl-N'-(2-chlorobenzyl)ethanediamide can activate cannabinoid receptors in the central nervous system, leading to a reduction in pain sensation. Other areas of research include the treatment of anxiety and depression, as well as the potential use of N-allyl-N'-(2-chlorobenzyl)ethanediamide in cancer therapy.
Wirkmechanismus
N-allyl-N'-(2-chlorobenzyl)ethanediamide acts as an agonist for the CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the central nervous system, immune system, and gastrointestinal tract. Activation of these receptors leads to a wide range of biological effects, including pain relief, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-allyl-N'-(2-chlorobenzyl)ethanediamide has been shown to have antioxidant properties, as well as the ability to modulate immune function. Studies have also suggested that N-allyl-N'-(2-chlorobenzyl)ethanediamide may have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its selectivity for the CB1 and CB2 receptors, which allows for targeted modulation of these pathways. However, one limitation of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered in any research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide. One area of interest is the development of more stable analogues of N-allyl-N'-(2-chlorobenzyl)ethanediamide that can be used in in vivo studies. Additionally, further research is needed to fully understand the potential therapeutic applications of N-allyl-N'-(2-chlorobenzyl)ethanediamide, including its use in the treatment of neurodegenerative diseases and cancer. Finally, studies examining the potential for N-allyl-N'-(2-chlorobenzyl)ethanediamide to modulate other biological pathways, such as the endocannabinoid system, may provide new insights into the mechanisms of action of this promising compound.
Synthesemethoden
The synthesis of N-allyl-N'-(2-chlorobenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 2-chlorobenzyl chloride. The resulting product is purified using column chromatography to yield N-allyl-N'-(2-chlorobenzyl)ethanediamide as a white solid. This method has been described in detail in a number of scientific publications, including a study by Pertwee et al. (2005).
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKNAYSXTWOVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875534 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)


![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)